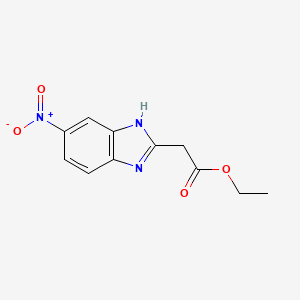

6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester

Description

BenchChem offers high-quality 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(6-nitro-1H-benzimidazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-2-18-11(15)6-10-12-8-4-3-7(14(16)17)5-9(8)13-10/h3-5H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGNMYWCSRXDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester

This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and potential applications of 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in benzimidazole-based compounds.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group at the 6-position and an ethyl acetate moiety at the 2-position of the benzimidazole core creates a molecule with unique electronic and steric properties, making it a valuable intermediate for the synthesis of more complex and potentially bioactive compounds.

Chemical Identity and Structure

Systematic Name: Ethyl 2-(6-nitro-1H-benzo[d]imidazol-2-yl)acetate

Molecular Structure

The chemical structure of 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester is characterized by a central benzimidazole core. A nitro group (-NO₂) is attached to the 6-position of the benzene ring, and an ethyl acetate group (-CH₂COOCH₂CH₃) is linked to the 2-position of the imidazole ring.

The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the benzimidazole ring system. The ester functionality provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form various amide derivatives.

Physicochemical Properties

| Property | Predicted Value | Source/Basis |

| Molecular Formula | C₁₁H₁₁N₃O₄ | - |

| Molecular Weight | 249.23 g/mol | - |

| Appearance | Expected to be a yellow or light brown solid | Analogy to other nitroaromatic compounds. |

| Melting Point | >200 °C (Decomposition may occur) | Based on related nitrobenzimidazole structures. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols. | General solubility of benzimidazole derivatives. |

| pKa (acidic NH) | ~12-13 | The electron-withdrawing nitro group decreases the basicity of the imidazole nitrogens and increases the acidity of the N-H proton compared to unsubstituted benzimidazoles. |

| LogP | ~1.5 - 2.5 | Calculated based on fragment contributions. |

Elucidation of the Chemical Structure: A Spectroscopic Approach

The definitive confirmation of the chemical structure of 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester relies on a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, and the ethyl ester protons.

-

Aromatic Protons (Benzene Ring): The three protons on the benzene part of the benzimidazole ring will exhibit a characteristic splitting pattern due to the nitro group.

-

H-7: A doublet is expected around δ 7.6-7.8 ppm.

-

H-5: A doublet of doublets is anticipated around δ 8.1-8.3 ppm.

-

H-4: A doublet is expected at a downfield shift, likely around δ 8.4-8.6 ppm, due to the deshielding effect of the adjacent nitro group.

-

-

Methylene Protons (-CH₂-COO): A sharp singlet for the two protons of the methylene bridge is expected in the range of δ 4.70–5.90 ppm.[2]

-

Ethyl Ester Protons (-OCH₂CH₃):

-

A quartet for the two methylene protons is expected around δ 4.1-4.3 ppm.

-

A triplet for the three methyl protons is expected around δ 1.2-1.4 ppm.

-

-

Imidazole N-H Proton: A broad singlet is expected at a downfield chemical shift (δ > 12 ppm), which is exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (-C=O): A signal in the downfield region, around δ 165-170 ppm, is characteristic of an ester carbonyl group.

-

Aromatic and Imidazole Carbons: Multiple signals are expected in the range of δ 110-155 ppm. The carbon atom bearing the nitro group (C-6) and the C-2 of the imidazole ring will be significantly deshielded.

-

Methylene Carbon (-CH₂-COO): A signal around δ 40-45 ppm is expected.

-

Ethyl Ester Carbons (-OCH₂CH₃):

-

The methylene carbon signal is expected around δ 60-65 ppm.

-

The methyl carbon signal is expected around δ 14-16 ppm.

-

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

-

N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Absorption bands in the range of 2850-3100 cm⁻¹.

-

C=O Stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

-

N-O Stretch (nitro group): Two strong absorption bands, one symmetric and one asymmetric, are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C=N and C=C Stretch (aromatic rings): Absorption bands in the 1450-1620 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In an electrospray ionization (ESI) mass spectrum under positive ion mode, the molecular ion peak [M+H]⁺ would be expected at m/z 250.08.

Synthesis of 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester

A reliable method for the synthesis of the title compound is the condensation of 4-nitro-1,2-phenylenediamine with diethyl malonate. This approach, known as the Phillips-Ladenburg synthesis, is a well-established method for forming the benzimidazole ring system.

Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is based on established procedures for benzimidazole synthesis.[3]

Materials:

-

4-nitro-1,2-phenylenediamine

-

Diethyl malonate

-

4M Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethanol

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitro-1,2-phenylenediamine (1 equivalent) and diethyl malonate (1.1 equivalents).

-

Acid-Catalyzed Condensation:

-

Method A (HCl): Add 4M HCl and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Method B (PPA): Alternatively, use polyphosphoric acid as both the solvent and catalyst, and heat the mixture at 120-140 °C for 2-4 hours.

-

-

Work-up:

-

After cooling the reaction mixture to room temperature, carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.

-

-

Isolation:

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester.

-

Self-Validating System and Causality:

-

Choice of Reactants: 4-nitro-1,2-phenylenediamine provides the nitro-substituted benzene ring and the two nitrogen atoms for the imidazole ring. Diethyl malonate serves as the two-carbon electrophile that closes the imidazole ring, with the ethyl acetate moiety pre-installed.

-

Acid Catalysis: The acidic conditions protonate the carbonyl groups of diethyl malonate, making them more electrophilic and facilitating the nucleophilic attack by the amino groups of the phenylenediamine. The acid also catalyzes the subsequent dehydration steps to form the aromatic benzimidazole ring.

-

Neutralization: The neutralization step is crucial to deprotonate the product and make it less soluble in the aqueous medium, thus promoting its precipitation and enabling its isolation.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and any side products.

Applications in Research and Drug Development

6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester is primarily a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Anticancer Drug Discovery: The nitro group can be reduced to an amino group, which can then be further functionalized to generate a library of compounds for screening against various cancer cell lines. Benzimidazole derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of key enzymes like dihydrofolate reductase.[2]

-

Antimicrobial Agents: The benzimidazole scaffold is a common feature in many antimicrobial drugs. The title compound can be used to synthesize novel derivatives for testing against a range of bacterial and fungal pathogens.

-

Antiprotozoal Agents: Nitro-substituted benzimidazoles have been investigated for their activity against various protozoan parasites.[1]

Potential Derivatization Pathway

Caption: Potential chemical transformations of the title compound.

Conclusion

6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester is a strategically important molecule that combines the pharmacologically relevant benzimidazole core with functional groups amenable to a wide range of chemical modifications. Its synthesis is achievable through established chemical principles, and its structure can be unequivocally determined using standard spectroscopic methods. This compound serves as a valuable starting material for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding for researchers looking to explore the potential of this and related benzimidazole derivatives in their drug discovery programs.

References

-

Mohareb, R. M., & Gaman, M. S. (2018). THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A. Bulletin of the Chemical Society of Ethiopia. [Link]

-

Loughzail, M., Baouid, A., El Ammari, L., Saadi, M., & Berraho, M. (2015). Crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

PubChem. (n.d.). 6-nitro-2-((6-nitro-1H-benzimidazol-2-yl)methoxymethyl)-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

- Benassi, R., et al. (2011). A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles: NMR, electron-spin resonance, and theoretical calculations. Journal of Physical Organic Chemistry.

-

Tran, P. T., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. [Link]

-

Griffin, K. P., & Peterson, W. D. (1941). 1,2-DIAMINO-4-NITROBENZENE. Organic Syntheses. [Link]

-

Mamatkulova, M., et al. (2022). Synthesis Ethyl 2-(1H1,3-benzodiazol-2-ylsulfanyl)acetate. Sciforum. [Link]

-

El kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [Link]

-

Varshney, S., et al. (2020). The physicochemical properties of synthesized benzimidazole derivatives. ResearchGate. [Link]

-

Mohamed Abdelahi, M., et al. (2017). Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate. IUCrData. [Link]

-

ResearchGate. (n.d.). Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives 1-4. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules. [Link]

- Singh, S., et al. (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine.

-

Ramirez-Macias, I., et al. (2021). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules. [Link]

-

Mohareb, R. M., & Gaman, M. S. (2018). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. ResearchGate. [Link]

- Singh, S., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica.

-

El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [Link]

- Al-Juburi, H. R. A. (2013).

-

Mayr, H. (n.d.). Mayr's Database Of Reactivity Parameters: Moleculediethyl 4-nitrobenzylidene malonate. Retrieved from [Link]

- Kumar, D., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Chemical and Pharmaceutical Research.

-

Baklanov, M. V., et al. (2024). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules. [Link]

- Bakırcı Çetinkaya, İ. (2016). enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Middle East Technical University.

Sources

Ethyl (6-nitro-1H-benzimidazol-2-yl)acetate properties and synonyms

Topic: Ethyl (6-nitro-1H-benzimidazol-2-yl)acetate properties and synonyms Content Type: Technical Guide

Advanced Characterization, Synthesis, and Pharmacological Applications

Executive Summary

Ethyl (6-nitro-1H-benzimidazol-2-yl)acetate represents a specialized scaffold in medicinal chemistry, combining the privileged benzimidazole core with a C2-positioned ester side chain and a nitro group at the 6-position. Unlike its N-alkylated isomers (often formed via simple alkylation), this C2-substituted derivative functions as a critical intermediate for synthesizing fused tricyclic heterocycles, PARP inhibitors, and DNA-intercalating antineoplastics.

This guide addresses the compound's dual-tautomeric nature, specific synthetic protocols to avoid regiochemical errors, and its utility in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Critical Structural Note: In solution, 5-nitro and 6-nitro substituted benzimidazoles exist in a rapid tautomeric equilibrium (

| Property | Data / Description |

| IUPAC Name | Ethyl 2-(6-nitro-1H-1,3-benzodiazol-2-yl)acetate |

| Common Synonyms | Ethyl (5-nitro-1H-benzimidazol-2-yl)acetate (tautomer); Benzimidazole-2-acetic acid, 5(6)-nitro-, ethyl ester |

| Molecular Formula | C₁₁H₁₁N₃O₄ |

| Molecular Weight | 249.22 g/mol |

| Predicted logP | ~1.8 – 2.1 (Lipophilic, suitable for membrane permeability) |

| pKa (Predicted) | ~8.5 (NH acidity increased by NO₂); ~3.5 (Pyridine-N basicity decreased by NO₂) |

| Appearance | Yellow to brownish-ochre crystalline solid |

| Solubility | High: DMSO, DMF, DMAc.[1][2] Moderate: Hot Ethanol, Ethyl Acetate. Low: Water, Hexane. |

| Melting Point | Typically 165–185°C (Dependent on tautomeric purity and polymorph) |

Synthetic Methodologies

To ensure the acetate group attaches at the C2 position (carbon) rather than the N1 position (nitrogen), a condensation strategy is required. Direct alkylation of 6-nitrobenzimidazole with ethyl chloroacetate yields the N1-isomer, which is a common synthetic error.

Protocol A: Phillips-Type Condensation (The "C2-Selective" Route)

This method ensures the formation of the C-C bond at the 2-position.

Reagents: 4-Nitro-1,2-phenylenediamine, Diethyl malonate (or Ethyl malonyl chloride), Polyphosphoric acid (PPA) or 4N HCl.

Step-by-Step Workflow:

-

Condensation: Dissolve 4-nitro-1,2-phenylenediamine (1.0 eq) in 4N HCl.

-

Addition: Add Diethyl malonate (1.2 eq) dropwise under reflux conditions (approx. 100°C).

-

Cyclization: Continue reflux for 6–8 hours. The acid catalyzes both the amide formation and the subsequent dehydration to close the imidazole ring.

-

Neutralization: Cool the mixture to 0°C and neutralize with saturated Na₂CO₃ or NH₄OH to pH 8.

-

Isolation: The precipitate (yellow solid) is filtered, washed with ice-cold water, and recrystallized from Ethanol/DMF.

Protocol B: Visualization of Synthetic Pathways

The following diagram contrasts the correct C2-synthesis against the N1-alkylation pitfall.

Caption: Figure 1. Selective synthesis of the C2-acetate derivative via condensation (Green path) versus the N-alkylation side-reaction (Red path).

Pharmacological Potential & Applications[7][8][10][11]

The Ethyl (6-nitro-1H-benzimidazol-2-yl)acetate scaffold is a "privileged structure" in drug design, serving as a precursor for three major therapeutic classes:

A. DNA Intercalation & PARP Inhibition

The planar benzimidazole ring allows for intercalation between DNA base pairs.

-

Mechanism: The 6-nitro group acts as an electron-withdrawing group (EWG), reducing the electron density of the ring system. This enhances

-stacking interactions with DNA bases. -

Modification: The ethyl ester is often hydrolyzed to the free acid or converted to an amide to improve hydrogen bonding with the PARP active site (specifically targeting the nicotinamide binding pocket).

B. Antiparasitic Activity (Albendazole Analogs)

Benzimidazoles are the gold standard for anthelmintics (e.g., Albendazole).[3]

-

SAR Insight: The C2-carbamate is usually required for tubulin binding. However, the C2-acetate derivatives show activity against protozoa (Giardia, Trichomonas) by interfering with glucose uptake and fumarate reductase.

C. Synthetic Versatility (Hydrazide Formation)

The ethyl ester is a "chemical handle." Reacting this compound with hydrazine hydrate yields (6-nitro-1H-benzimidazol-2-yl)acetohydrazide .

-

Application: These hydrazides are condensed with aldehydes to form Schiff bases (Hydrazones), which are highly active antimicrobial and antifungal agents.

Analytical Characterization (Expected Signals)

To validate the synthesis, the following spectral signatures must be confirmed:

| Method | Expected Signature | Diagnostic Value |

| ¹H NMR (DMSO-d₆) | δ 12-13 ppm: Broad singlet (NH, exchangeable). δ 4.2 ppm: Quartet (O-CH₂-). δ 1.2 ppm: Triplet (-CH₃). δ 4.0 ppm: Singlet (C2-CH₂-). δ 8.0-8.5 ppm: Aromatic protons (split due to NO₂). | The singlet at ~4.0 ppm confirms the C2-methylene group. If N-alkylated, this signal shifts significantly. |

| IR Spectroscopy | 1730-1750 cm⁻¹: Strong C=O stretch (Ester). 1530 & 1350 cm⁻¹: N-O stretch (Nitro group). 3200-3400 cm⁻¹: Broad NH stretch. | Presence of NH stretch confirms C-alkylation (N remains free). Absence implies N-alkylation. |

| Mass Spectrometry | m/z 250 [M+H]⁺ . Fragmentation often shows loss of -OEt (45) or -COOEt (73). | Confirms molecular weight and ester functionality. |

Tautomerism & Structural Logic

The 5-nitro and 6-nitro forms are chemically distinct only when the N1 hydrogen is replaced. In the parent ester, the proton hops between N1 and N3.

Caption: Figure 2. The 1,3-prototropic shift renders the 5- and 6-nitro positions equivalent in solution unless N-alkylated.

Safety & Handling (MSDS Summary)

-

Hazards: Nitro-benzimidazoles are potential mutagens (Ames positive) due to nitro-reduction in vivo. Treat as a Suspected Carcinogen.

-

Handling: Use a fume hood. Avoid dust inhalation.

-

Storage: Keep cold (2-8°C) and dry. Esters are susceptible to hydrolysis in moist air.

References

-

BenchChem. (2025).[4] A Comparative Guide to the Bioactivity of Nitrobenzimidazoles: Evaluating 2-Ethyl-6-nitro-1H-benzimidazole in Context. Link

-

Mohareb, R. M., & Gaman, M. S. (2018).[5] The uses of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives.[5] Bulletin of the Chemical Society of Ethiopia. Link

-

Sigma-Aldrich. (2025). Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate Product Specification. Link

-

Verma, N., et al. (2016).[6] Benzimidazole: A plethora of biological load. Journal of Chemical and Pharmaceutical Research, 8(3):365-374.[6] Link

-

PubChem. (2025). Compound Summary: 6-nitro-2-((6-nitro-1H-benzimidazol-2-yl)methoxymethyl)-1H-benzimidazole.[1] National Library of Medicine. Link

Sources

- 1. 6-nitro-2-((6-nitro-1H-benzimidazol-2-yl)methoxymethyl)-1H-benzimidazole | C16H12N6O5 | CID 44123657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. jocpr.com [jocpr.com]

The Ascendant Therapeutic Potential of 6-Nitrobenzimidazole Ester Derivatives: A Technical Guide for Drug Discovery Professionals

For Immediate Release

[City, State] – February 21, 2026 – In the dynamic landscape of medicinal chemistry, the benzimidazole scaffold remains a cornerstone of pharmacologically active compounds. The strategic incorporation of a nitro group, particularly at the 6-position, has been shown to significantly amplify the biological activity of these molecules. This guide, intended for researchers, scientists, and drug development professionals, delves into the synthesis, multifaceted biological activities, and mechanistic underpinnings of a promising subclass: 6-nitrobenzimidazole ester derivatives. Drawing from a comprehensive review of the scientific literature, this document provides a detailed exploration of their anticancer, antimicrobial, and antiviral potential, supported by experimental protocols and mechanistic insights to empower further research and development in this critical area.

Introduction: The 6-Nitrobenzimidazole Core and the Influence of Ester Functionality

The benzimidazole ring system, an isostere of naturally occurring purines, readily interacts with biological macromolecules, making it a privileged scaffold in drug design. The introduction of an electron-withdrawing nitro group at the 6-position can profoundly influence the molecule's electronic properties, often enhancing its therapeutic efficacy. This is particularly evident in the context of anticancer and antimicrobial applications where reductive activation can play a key mechanistic role.

The addition of an ester functionality to the 6-nitrobenzimidazole core introduces another layer of chemical and biological diversity. The ester group can modulate the compound's lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. Furthermore, the ester moiety can serve as a handle for further chemical modifications, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

Synthetic Pathways to 6-Nitrobenzimidazole Ester Derivatives

The synthesis of 6-nitrobenzimidazole ester derivatives typically involves a multi-step process, beginning with the formation of the core benzimidazole ring. A common and effective strategy is the condensation of 4-nitro-o-phenylenediamine with a dicarboxylic acid monoester chloride or an appropriate aldehyde followed by oxidation.

A general synthetic workflow is outlined below:

Caption: General synthetic workflow for 6-nitrobenzimidazole ester derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(6-nitro-1H-benzo[d]imidazol-2-yl)acetate

This protocol details a representative synthesis of a 6-nitrobenzimidazole ester derivative.

Materials:

-

4-Nitro-o-phenylenediamine

-

Ethyl 3-chloro-3-oxopropanoate (or a similar dicarboxylic acid monoester chloride)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-nitro-o-phenylenediamine (1 equivalent) in anhydrous DMF.

-

Base Addition: Cool the solution to 0°C in an ice bath and add triethylamine (2.2 equivalents) dropwise while stirring.

-

Acylation: Slowly add a solution of ethyl 3-chloro-3-oxopropanoate (1.1 equivalents) in anhydrous DMF to the reaction mixture at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: Upon completion, heat the reaction mixture to 80-90°C for 2-4 hours to facilitate cyclization.

-

Work-up: Cool the mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with 1N HCl to precipitate the product.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl 2-(6-nitro-1H-benzo[d]imidazol-2-yl)acetate.

Biological Activities of 6-Nitrobenzimidazole Ester Derivatives

The unique structural features of 6-nitrobenzimidazole ester derivatives endow them with a broad spectrum of biological activities, with significant potential in oncology, infectious diseases, and virology.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 6-nitrobenzimidazole derivatives against a range of human cancer cell lines.[1][2] While specific data for a wide array of ester derivatives is still emerging, the existing evidence for related compounds suggests this class holds significant promise. For instance, a 2-aryl-5(6)-nitro-1H-benzimidazole derivative demonstrated an exceptionally low IC50 value of 28 nM against the A549 lung cancer cell line.[1]

Table 1: Anticancer Activity of Selected 6-Nitrobenzimidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 0.028 | [1] |

| N-substituted 6-nitro-1H-benzimidazole derivative (4k) | MCF-7 (Breast) | 1.84 µg/mL | [3] |

| N-substituted 6-nitro-1H-benzimidazole derivative (4k) | A549 (Lung) | 2.12 µg/mL | [3] |

| N-substituted 6-nitro-1H-benzimidazole derivative (4k) | HeLa (Cervical) | 3.46 µg/mL | [3] |

Mechanisms of Anticancer Action:

The anticancer activity of 6-nitrobenzimidazole derivatives is often multifactorial. Key mechanisms include:

-

PARP Inhibition: Certain derivatives have been shown to be potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1] Inhibition of PARP in cancer cells, particularly those with existing DNA repair defects, leads to synthetic lethality and apoptosis.

Caption: Proposed pathway of PARP inhibition by 6-nitrobenzimidazole derivatives.

-

Topoisomerase Inhibition: Some benzimidazole derivatives act as topoisomerase inhibitors, interfering with the enzymes that manage DNA topology during replication and transcription, leading to DNA damage and cell death.[4][5]

-

Induction of Apoptosis: These compounds can trigger programmed cell death through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.[1]

-

DNA Intercalation: The planar benzimidazole ring system can intercalate between DNA base pairs, disrupting DNA replication and transcription.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 6-nitrobenzimidazole ester derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

6-Nitrobenzimidazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[3][7][8] The nitro group is often crucial for this activity. A study on N-substituted 6-nitro-1H-benzimidazole derivatives reported potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values as low as 2 µg/mL.[3] Another study highlighted the anthelmintic and moderate antimicrobial activity of 4-[2'-(6'-nitro)benzimidazolyl]benzoyl amino acid and peptide derivatives.[9]

Table 2: Antimicrobial Activity of Selected 6-Nitrobenzimidazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N-substituted 6-nitro-1H-benzimidazole derivative (1d) | Escherichia coli | 8 | [3] |

| N-substituted 6-nitro-1H-benzimidazole derivative (1d) | Staphylococcus aureus (MSSA) | 4 | [3] |

| N-substituted 6-nitro-1H-benzimidazole derivative (1d) | Staphylococcus aureus (MRSA) | 8 | [3] |

| N-substituted 6-nitro-1H-benzimidazole derivative (4k) | Candida albicans | 8 | [3] |

| N-substituted 6-nitro-1H-benzimidazole derivative (4k) | Aspergillus niger | 16 | [3] |

Mechanism of Antimicrobial Action:

The precise mechanisms of antimicrobial action are still under investigation but are thought to involve:

-

Inhibition of Nucleic Acid Synthesis: The benzimidazole core can interfere with the synthesis of bacterial DNA and RNA.

-

Disruption of Microbial Metabolism: These compounds may inhibit key enzymes involved in essential metabolic pathways of microorganisms.

-

Reductive Activation: In anaerobic bacteria and some protozoa, the nitro group can be reduced to form cytotoxic radical species that damage cellular components.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antiviral Activity

The benzimidazole scaffold is present in several antiviral drugs, and research continues to explore new derivatives with antiviral properties.[10] While specific data on 6-nitrobenzimidazole ester derivatives is limited, the broader class of benzimidazoles has shown activity against a range of viruses, including herpesviruses, influenza, and human cytomegalovirus (HCMV).[10] The mechanism of antiviral action often involves the inhibition of viral enzymes, such as polymerases, or interference with viral replication processes. Further screening of 6-nitrobenzimidazole ester libraries against a panel of viruses is a promising avenue for the discovery of novel antiviral agents.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for 6-nitrobenzimidazole ester derivatives is yet to be fully elucidated, several key trends can be inferred from the available data on related compounds:

-

The Nitro Group: The presence and position of the nitro group are often critical for potent biological activity, particularly in anticancer and antimicrobial applications.

-

Substitution at the 2-position: The nature of the substituent at the 2-position of the benzimidazole ring significantly influences the spectrum and potency of activity. Ester-containing side chains at this position can modulate the compound's physicochemical properties.

-

N-1 Substitution: Modification at the N-1 position of the benzimidazole ring can also impact biological activity, likely by influencing the molecule's interaction with its biological target.[3]

Caption: Key structural features influencing the biological activity of 6-nitrobenzimidazole ester derivatives.

Future Directions and Conclusion

6-Nitrobenzimidazole ester derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics. The existing body of research on related benzimidazole analogs provides a strong foundation for further exploration. Future research should focus on:

-

Synthesis of Diverse Libraries: The creation of extensive libraries of 6-nitrobenzimidazole ester derivatives with varied ester groups and substitutions at other positions is crucial for comprehensive SAR studies.

-

Broad Biological Screening: These libraries should be screened against a wide range of cancer cell lines, pathogenic bacteria and fungi, and a panel of clinically relevant viruses.

-

Mechanistic Studies: In-depth studies are needed to elucidate the precise mechanisms of action for the most potent compounds to guide lead optimization.

-

In Vivo Evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- Synthesis, Characterization and Biological Evaluation of Some Novel Benzimidazole Deriv

-

Synthesis and biological activity of a novel series of 4-[2'-(6'-nitro)benzimidazolyl]benzoyl amino acids and peptides. PubMed. [Link]

-

6-Nitrobenzimidazole derivatives: Potential phosphodiesterase inhibitors: Synthesis and structure-activity relationship | Request PDF. ResearchGate. [Link]

-

Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. PMC. [Link]

-

6-Nitrobenzimidazole derivatives: Potential phosphodiesterase inhibitors: Synthesis and structure–activity relationship. ResearchGate. [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. [Link]

-

6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors: synthesis and structure-activity relationship. PubMed. [Link]

-

Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. PubMed. [Link]

-

Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC. [Link]

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). PMC. [Link]

- Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nem

-

Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. MDPI. [Link]

-

Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome. PMC. [Link]

-

Synthesis and Preliminary Evaluation of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives as Potential Anticancer Agents. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. [Link]

-

Benzimidazole derivatives as topoisomerase inhibitors. ResearchGate. [Link]

- Synthesis and antimicrobial activity of some novel 2,5- and/or 6-substituted benzoxazole and benzimidazole deriv

-

(PDF) Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate. ResearchGate. [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC. [Link]

-

THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A. Semantic Scholar. [Link]

-

Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PMC. [Link]

- Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. [URL not available]

- Benzimidazole-hydrazone derivatives: Synthesis, in vitro anticancer, antimicrobial, antioxidant activities, in silico DFT and AD. [URL not available]

- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. [URL not available]

-

Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. MDPI. [Link]

-

Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. [Link]

-

Antiviral activity in vitro of double combinations of enteroviral inhibitors. [Link]

-

Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]

-

Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. PubMed. [Link]

-

Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. PubMed. [Link]

-

A pyrimido[1,6-a]benzimidazole that enhances DNA cleavage mediated by eukaryotic topoisomerase II. PubMed. [Link]

-

Benzimidazole derivatives as DNA intercalation and alkylating agents. ResearchGate. [Link]

Sources

- 1. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. A pyrimido[1,6-a]benzimidazole that enhances DNA cleavage mediated by eukaryotic topoisomerase II: a novel class of topoisomerase II-targeted drugs with cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. primescholars.com [primescholars.com]

- 7. esisresearch.org [esisresearch.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and biological activity of a novel series of 4-[2'-(6'-nitro)benzimidazolyl]benzoyl amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Pharmacophore & SAR Analysis of 2-Substituted 6-Nitrobenzimidazoles

Executive Summary

The 2-substituted 6-nitrobenzimidazole scaffold represents a "privileged structure" in medicinal chemistry, capable of interacting with diverse biological targets ranging from bacterial DNA gyrase to human Poly (ADP-ribose) polymerase (PARP). Unlike generic benzimidazoles, the inclusion of the 6-nitro group introduces a critical electronic bias, functioning as a strong electron-withdrawing group (EWG) that lowers the pKa of the imidazole ring (increasing acidity) and serves as a prodrug warhead in hypoxic environments (e.g., M. tuberculosis granulomas or solid tumors).

This guide analyzes the structural determinants of this pharmacophore, providing a validated synthesis workflow and dissecting the Structure-Activity Relationships (SAR) that drive its antiparasitic and anticancer potency.

Chemical Architecture & Tautomeric Equilibrium

The Tautomerism Challenge

A critical, often overlooked aspect of 5(6)-nitrobenzimidazoles is the annular tautomerism. In solution, the hydrogen atom on the imidazole nitrogen oscillates between N1 and N3. Consequently, 5-nitrobenzimidazole and 6-nitrobenzimidazole are tautomers of the same molecule.

-

Significance: When developing structure-based drug design (SBDD) models, one must account for this equilibrium. Substitution at the N1 position (e.g., alkylation) "locks" the structure into a fixed regioisomer, permanently defining the nitro group's position relative to the N-substituent.

-

Electronic Impact: The nitro group at position 6 exerts a strong mesomeric effect (-M), reducing the electron density of the benzene ring and, by extension, the imidazole moiety. This facilitates nucleophilic attack at the C-2 position during metabolic processing or covalent inhibition.

Pharmacophore Analysis

The biological efficacy of 2-substituted 6-nitrobenzimidazoles relies on a tripartite pharmacophore model.

The 6-Nitro "Warhead" (Electronic/Redox Center)

-

Mechanism: In antitubercular applications, the nitro group acts as a "Trojan horse." It is recognized by the deazaflavin-dependent nitroreductase (Ddn) enzyme in M. tuberculosis, which reduces the nitro group to reactive intermediates (nitroso/hydroxylamine) that release lethal nitric oxide (NO) or form covalent adducts with bacterial proteins.

-

Anticancer Role: In oncology, the nitro group enhances the dipole moment, improving binding affinity to the PARP catalytic pocket via electrostatic interactions.

The C-2 Substituent (Selectivity Filter)

-

Lipophilicity Modulation: The C-2 position is the primary vector for tuning LogP. Aromatic rings (phenyl, pyridyl) at C-2 facilitate

- -

Steric Fit: Bulky substituents (e.g., 4-trifluoromethoxybenzyl) can access hydrophobic sub-pockets, drastically increasing potency (IC50) compared to methyl or ethyl analogs.

The Imidazole Core (H-Bonding Scaffold)

-

Donor/Acceptor: The un-substituted N-H serves as a hydrogen bond donor, while the imine Nitrogen (N3) acts as an acceptor. This motif is critical for anchoring the molecule to the protein backbone (e.g., Ser/Thr residues).

Structure-Activity Relationship (SAR) Matrix

The following table synthesizes SAR data across key therapeutic indications, highlighting how specific modifications alter efficacy.

| Target Class | Key Modification (C-2 Position) | Effect on Activity | Mechanistic Insight |

| Antitubercular | 4-(trifluoromethoxy)benzyl | Increase (>10x) | Extends into hydrophobic tunnel of Ddn enzyme; enhances cell wall permeability. |

| Anticancer (Lung) | 4-chloro-3-nitrophenyl | Increase (IC50 ~28 nM) | Dual nitro groups induce S-phase arrest; enhances PARP inhibition via electronic affinity. |

| Antimicrobial | Methyl / Ethyl (Short alkyl) | Decrease | Insufficient lipophilicity to penetrate bacterial membranes; lacks |

| Solubility | Introduction of N1-morpholinoalkyl | Increase | Disrupts crystal lattice energy; provides protonation site for lysosomal trapping. |

Validated Experimental Protocol: Oxidative Cyclization

This protocol utilizes sodium metabisulfite (Na₂S₂O₅) as a mild oxidant, avoiding the harsh conditions of polyphosphoric acid (PPA) and yielding higher purity.

Objective

Synthesis of 2-(4-chlorophenyl)-6-nitro-1H-benzimidazole .

Reagents

-

4-Nitro-o-phenylenediamine (1.0 eq)

-

4-Chlorobenzaldehyde (1.0 eq)

-

Sodium metabisulfite (Na₂S₂O₅) (1.2 eq)

-

Ethanol (95%) / Water mixture

Step-by-Step Methodology

-

Solubilization: Dissolve 4-nitro-o-phenylenediamine (10 mmol) in 30 mL of Ethanol:Water (3:1 v/v) in a round-bottom flask.

-

Activation: Add 4-chlorobenzaldehyde (10 mmol) to the solution. Stir for 10 minutes at room temperature to initiate imine formation.

-

Oxidative Cyclization: Add Sodium metabisulfite (12 mmol) in portions.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Checkpoint: Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate:Hexane 2:3). Look for the disappearance of the diamine spot.

-

Precipitation: Cool the reaction mixture to room temperature, then pour onto 100 mL of crushed ice/water.

-

Isolation: Filter the resulting precipitate under vacuum. Wash the cake with cold water (3x 20 mL) to remove inorganic salts.

-

Purification: Recrystallize from hot ethanol to obtain the pure product as yellow/orange needles.

Yield Expectation: 85–92%.

Visualization & Logic Maps

Diagram 1: Pharmacophore Logic Flow

This diagram illustrates the functional decomposition of the molecule and its interaction logic.

Caption: Functional decomposition of the 6-nitrobenzimidazole pharmacophore showing the distinct roles of the core, nitro warhead, and C-2 substituent in target binding.

Diagram 2: Synthesis Workflow (Oxidative Condensation)

A visual representation of the chemical pathway described in Section 5.

Caption: Step-by-step reaction workflow for the sodium metabisulfite-mediated synthesis of benzimidazole derivatives.

References

-

BenchChem. (2025).[1] A Comparative Guide to the Bioactivity of Nitrobenzimidazoles: Evaluating 2-Ethyl-6-nitro-1H-benzimidazole in Context. Link

-

Hernández-López, H., et al. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. PubMed. Link

-

Kim, P., et al. (2009).[2] Structure-activity relationships of antitubercular nitroimidazoles.[2][3][4][5][6] 2. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry. Link

-

Khan, K. M., et al. (2012).[7][8] 6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors: synthesis and structure-activity relationship. Bioorganic & Medicinal Chemistry. Link

-

RSC Advances. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. Royal Society of Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 3. Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of antitubercular nitroimidazoles. 2. Determinants of aerobic activity and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester from 4-nitro-o-phenylenediamine

This Application Note details the synthesis of ethyl (6-nitro-1H-benzimidazol-2-yl)acetate (also referred to as the 5-nitro tautomer) from 4-nitro-o-phenylenediamine and diethyl malonate . This protocol is designed for research and development applications, emphasizing reproducibility, scalability, and high purity.

Application Note: Synthesis of Ethyl (6-nitro-1H-benzimidazol-2-yl)acetate

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in anthelmintic, antiviral, and anticancer therapeutics.[1] This guide provides a robust protocol for synthesizing ethyl (6-nitro-1H-benzimidazol-2-yl)acetate , a versatile intermediate for further functionalization. The method utilizes a modified Phillips-type condensation between 4-nitro-o-phenylenediamine and diethyl malonate in an acidic medium. This route is selected for its operational simplicity, cost-effectiveness, and avoidance of unstable imidate intermediates.

Introduction & Reaction Mechanism

Significance

The target molecule contains two key functionalities:

-

Nitro group (

): A handle for reduction to an amine, enabling further derivatization (e.g., amide coupling, sulfonylation). -

Ethyl acetate side chain (

): An electrophilic site for nucleophilic attacks or a precursor for acid/alcohol derivatives.

Tautomerism Note

In solution, 5-nitro-1H-benzimidazole and 6-nitro-1H-benzimidazole exist in rapid equilibrium due to the migration of the proton between N1 and N3. While the user request specifies "6-nitro," the product is chemically a tautomeric mixture (5(6)-nitro). For clarity, this protocol treats them as a single chemical entity.

Reaction Mechanism

The synthesis proceeds via the acid-catalyzed nucleophilic attack of the diamine on the carbonyl carbon of diethyl malonate, followed by cyclization and dehydration.

-

Nucleophilic Attack: The more nucleophilic amino group (meta to the nitro group) attacks the ester carbonyl of diethyl malonate.

-

Cyclization: The second amino group attacks the resulting intermediate.

-

Aromatization: Loss of water and ethanol drives the formation of the benzimidazole ring.

Figure 1: Simplified reaction pathway for the condensation of 4-nitro-o-phenylenediamine with diethyl malonate.

Materials & Equipment

Reagents

| Reagent | CAS No.[2][3][4] | Purity | Role |

| 4-Nitro-o-phenylenediamine | 99-56-9 | >98% | Limiting Reagent |

| Diethyl Malonate | 105-53-3 | >99% | Cyclization Agent |

| Hydrochloric Acid (4N) | 7647-01-0 | Aqueous | Catalyst/Solvent |

| Ammonium Hydroxide | 1336-21-6 | 28-30% | Neutralization |

| Ethanol (Absolute) | 64-17-5 | ACS Grade | Recrystallization |

| Activated Charcoal | 7440-44-0 | Powder | Decolorization |

Equipment

-

250 mL Round-bottom flask (RBF) with 24/40 joint.

-

Reflux condenser.[5]

-

Magnetic stirrer and hot plate with oil bath.

-

pH meter or broad-range pH paper.

-

Vacuum filtration setup (Buchner funnel).

-

Rotary evaporator (optional).

Experimental Protocol

Step 1: Condensation Reaction[6][7][8][9]

-

Setup: In a 250 mL round-bottom flask, suspend 4-nitro-o-phenylenediamine (15.3 g, 100 mmol) in 4N Hydrochloric Acid (100 mL) .

-

Note: The diamine may not dissolve completely at room temperature.

-

-

Addition: Add Diethyl Malonate (24.0 g, 150 mmol, 1.5 equiv) to the suspension.

-

Expert Insight: Using an excess of diethyl malonate drives the equilibrium forward and compensates for any hydrolysis of the ester under acidic conditions.

-

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to a gentle reflux (bath temp ~110°C) with vigorous magnetic stirring.

-

Monitoring: Maintain reflux for 6–8 hours .

-

TLC Check: Monitor consumption of the diamine (Mobile phase: EtOAc/Hexane 1:1). The product will appear as a fluorescent spot under UV (254 nm) with a lower Rf than the diamine.

-

Step 2: Workup & Isolation

-

Cooling: Allow the dark reaction mixture to cool to room temperature.

-

Dilution: Dilute the mixture with 50 mL of chilled water .

-

Neutralization (Critical Step):

-

Place the flask in an ice bath.

-

Slowly add Ammonium Hydroxide (28%) dropwise with stirring.

-

Monitor pH continuously. Adjust to pH 7–8 .

-

Observation: A precipitate will form as the pH approaches neutrality. Do not over-basify (pH > 9), as the ester group may hydrolyze.

-

-

Filtration: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake with cold water (3 x 50 mL) to remove ammonium salts and excess acid.

Step 3: Purification

-

Recrystallization: Transfer the crude solid to a clean flask.

-

Dissolve in a minimum amount of boiling Ethanol (95%) .

-

If the solution is very dark, add Activated Charcoal (1-2 g) , boil for 5 minutes, and filter hot through Celite.

-

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

-

Final Isolation: Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven at 45°C for 12 hours.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Quality Control

| Parameter | Specification | Method |

| Appearance | Yellow to brownish-orange crystalline solid | Visual |

| Yield | 60–75% | Gravimetric |

| Melting Point | 168–172°C (Decomposes) | Capillary Method |

| Rf Value | ~0.4 (EtOAc:Hexane 2:1) | TLC (Silica Gel) |

| 1H NMR | (DMSO-d6, 400 MHz): | NMR Spectroscopy |

| IR | 1735 | FTIR |

Troubleshooting & Optimization

-

Problem: Low Yield / Sticky Solid.

-

Cause: Incomplete neutralization or presence of unreacted diethyl malonate.

-

Solution: Ensure pH is strictly 7-8. If the product is oily, triturate with cold ether or hexane to induce crystallization.

-

-

Problem: Hydrolysis to Acid.

-

Cause: Reflux time too long or acid concentration too high.

-

Solution: Monitor reaction closely by TLC.[6] If the acid (low Rf) forms, the crude product can be re-esterified by refluxing in ethanolic HCl.

-

-

Problem: Dark Impurities.

-

Cause: Oxidation of the diamine.[1]

-

Solution: Perform the reaction under an inert atmosphere (

) if high purity is critical. Use activated charcoal during recrystallization.

-

Safety & Hazards

-

4-Nitro-o-phenylenediamine: Toxic if swallowed, causes skin irritation. May cause an allergic skin reaction. Handle in a fume hood.

-

Diethyl Malonate: Combustible liquid.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use acid-resistant gloves.

References

-

Phillips Condensation Overview: Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541. Link

-

Specific Synthesis of Benzimidazole-2-acetates: Copeland, R. A. B., & Day, A. R. (1943). "The Preparation and Reactions of Some 2-Substituted Benzimidazoles." Journal of the American Chemical Society, 65(6), 1072–1075. Link

-

Methodology Adaptation: "Synthesis of 2-substituted benzimidazoles." Organic Syntheses, Coll. Vol. 2, p.65 (1943). Link

-

Tautomerism in Nitrobenzimidazoles: Elguero, J., et al. (1976). "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Supplement 1. Link

Sources

Application and Protocol for the Synthesis of Ethyl 2-(6-Nitro-1H-benzo[d]imidazol-2-yl)acetate

Abstract

This technical guide provides a comprehensive protocol for the laboratory-scale synthesis of ethyl 2-(6-nitro-1H-benzo[d]imidazol-2-yl)acetate through the condensation of 4-nitro-1,2-diaminobenzene with diethyl malonate. Benzimidazole derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities. This document offers a detailed, step-by-step methodology, an exploration of the underlying reaction mechanism, safety precautions, and methods for the characterization of the final product.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole rings. This scaffold is a crucial pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of therapeutic properties, including antimicrobial, antiviral, and anticancer activities. The synthesis of 2-substituted benzimidazoles is a cornerstone of medicinal chemistry.

The Phillips-Ladenburg condensation reaction is a classical and widely utilized method for the synthesis of benzimidazoles.[1] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically under acidic conditions or at elevated temperatures.[1] This application note details a specific adaptation of this method for the synthesis of ethyl 2-(6-nitro-1H-benzo[d]imidazol-2-yl)acetate, a valuable intermediate for the development of novel therapeutic agents.

Reaction Scheme

The overall reaction is as follows:

Mechanistic Insights

The condensation of 4-nitro-1,2-diaminobenzene with diethyl malonate proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration. The reaction is initiated by the nucleophilic attack of one of the amino groups of 4-nitro-1,2-diaminobenzene on one of the carbonyl carbons of diethyl malonate. This is followed by the elimination of an ethoxy group to form an N-acylated intermediate. Subsequently, the second amino group undergoes an intramolecular nucleophilic attack on the remaining ester carbonyl group, leading to a cyclic tetrahedral intermediate. The final step involves the elimination of a molecule of water and ethanol to yield the stable, aromatic benzimidazole ring system.

Materials and Equipment

| Reagents | Equipment |

| 4-Nitro-1,2-diaminobenzene | Round-bottom flask |

| Diethyl malonate | Reflux condenser |

| Xylene (or other high-boiling solvent) | Heating mantle with magnetic stirrer |

| Ethanol (for recrystallization) | Magnetic stir bar |

| Ethyl acetate (for extraction) | Separatory funnel |

| Saturated sodium bicarbonate solution | Rotary evaporator |

| Brine | Buchner funnel and filter flask |

| Anhydrous sodium sulfate | Thin-layer chromatography (TLC) plates and chamber |

| Melting point apparatus | |

| NMR spectrometer | |

| Mass spectrometer | |

| IR spectrometer |

Experimental Protocol

Diagram of the Experimental Workflow

Caption: A generalized workflow for the synthesis of ethyl 2-(6-nitro-1H-benzo[d]imidazol-2-yl)acetate.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-1,2-diaminobenzene (1.53 g, 10 mmol) and diethyl malonate (1.76 g, 11 mmol, 1.1 equivalents).

-

Solvent Addition: Add 20 mL of xylene to the flask. The use of a high-boiling solvent facilitates the removal of water and ethanol formed during the reaction, driving the equilibrium towards the product.

-

Reflux: Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 12-24 hours.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the xylene under reduced pressure using a rotary evaporator.

-

Work-up:

-

Dissolve the crude residue in ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any acidic byproducts.

-

Wash the organic layer with brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from ethanol to yield ethyl 2-(6-nitro-1H-benzo[d]imidazol-2-yl)acetate as a solid.

-

Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

-

4-Nitro-1,2-diaminobenzene: This compound is harmful if swallowed and may cause an allergic skin reaction.[2][3] It is a suspected mutagen.[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Diethyl Malonate: This compound is a combustible liquid and causes serious eye irritation.[4][5] Avoid contact with eyes and skin. Keep away from heat and open flames.[4][5]

-

Xylene: Xylene is a flammable liquid and is harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate PPE.

Data Summary

| Compound | Molecular Weight ( g/mol ) | Molar Ratio | Expected Product | Theoretical Yield (g) |

| 4-Nitro-1,2-diaminobenzene | 153.14 | 1.0 | Ethyl 2-(6-Nitro-1H-benzo[d]imidazol-2-yl)acetate | 2.63 |

| Diethyl malonate | 160.17 | 1.1 |

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of ethyl 2-(6-nitro-1H-benzo[d]imidazol-2-yl)acetate. The procedure is based on the well-established Phillips-Ladenburg condensation and can be performed in a standard laboratory setting. The resulting benzimidazole derivative is a versatile intermediate for the synthesis of a wide array of biologically active molecules, making this protocol highly valuable for researchers in drug discovery and medicinal chemistry.

References

-

AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

-

Carl ROTH. (2024, September 18). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

-

Haz-Map. (2026). 1,2-Diamino-4-nitrobenzene. Retrieved from [Link]

-

El Abbassi, N., Kaddami, A., Al-Ghorbani, M., Elmsellem, H., El Ouadi, Y., & Essassi, E. M. (2016). Study of the condensation of o-phenylenediamines with malonic acid under acidic medium. Moroccan Journal of Heterocyclic Chemistry, 15(1), 1-7. Retrieved from [Link]

-

El Abbassi, N., Kaddami, A., Al-Ghorbani, M., Elmsellem, H., El Ouadi, Y., & Essassi, E. M. (2016). Study of the condensation of o-phenylenediamines with malonic acid under acidic medium: mechanistic aspects and tautomerism of 1,5-benzodiazepine-2,4-diones. ResearchGate. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Angari, K. M., Al-Abdullah, E. S., & Alanazi, A. M. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(23), 8206. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Angari, K. M., Al-Abdullah, E. S., & Alanazi, A. M. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Retrieved from [Link]

-

Crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1206–1208. Retrieved from [Link]

-

THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Abdel-Gawad, H., Al-Ghamdi, A. M., & Al-Hazmi, G. A. (2011). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry, 4(3), 289-296. Retrieved from [Link]

-

Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2019). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

Application Note: Strategic Utilization of 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester in Heterocyclic Synthesis

[1]

Executive Summary

This guide details the synthetic utility of 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester (referred to herein as 6-NBAE ).[1] As a "privileged scaffold" in medicinal chemistry, 6-NBAE offers three distinct vectors for chemical modification: the nucleophilic/acidic nitrogen, the active methylene group at C-2, and the reducible nitro group.[1]

This document provides optimized protocols for chemoselective reduction, Knoevenagel condensation, and regioselective alkylation, enabling the rapid generation of libraries targeting PARP inhibition, angiotensin receptors, and antimicrobial pathways.[1]

Chemical Profile & Structural Nuance[1][2][3][4][5][6][7]

The Tautomeric Reality

Researchers must recognize that 6-NBAE exists as a tautomeric mixture in its unsubstituted state. While often labeled "6-nitro," the proton on the imidazole nitrogen rapidly migrates between N-1 and N-3 in solution.[1]

-

Implication: In NMR (

), the signals for the 5- and 6- positions may appear averaged or broadened. -

Synthetic Consequence: Alkylation of the pyrrolic nitrogen will lock the tautomer, typically yielding a mixture of 1,5- and 1,6-isomers (approx. 1:1 to 4:1 ratio depending on steric bulk) which must be separated chromatographically.[1]

Reactivity Vectors

| Vector | Functional Group | Reactivity Mode | Application |

| A | Nitro (-NO₂) | Reduction to Amine (-NH₂) | Handle for amides, ureas, sulfonamides.[1] |

| B | Methylene (-CH₂-) | C-H Acidity (pKa ~10-11) | Knoevenagel condensation, C-alkylation. |

| C | Ester (-COOEt) | Electrophilic Carbonyl | Hydrolysis to acid, Hydrazinolysis to hydrazide.[1] |

| D | Imidazole -NH | N-H Acidity (pKa ~12) | N-Alkylation (Scaffold decoration).[1] |

Strategic Reaction Map

The following diagram illustrates the divergent synthesis pathways available from the 6-NBAE scaffold.

Figure 1: Divergent synthetic pathways for 6-NBAE.[1] The scaffold serves as a central hub for generating diverse bioactive libraries.

Detailed Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Fe/NH₄Cl Method)

Objective: Reduce the 6-nitro group to an amine without hydrolyzing the ethyl ester or affecting the benzimidazole ring. While catalytic hydrogenation (

Materials:

-

6-NBAE (1.0 eq)[1]

-

Iron Powder (5.0 eq, fine mesh)[1]

-

Ammonium Chloride (

) (5.0 eq)[1] -

Solvent: Ethanol/Water (3:1 v/v)[1]

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-NBAE in the Ethanol/Water mixture (approx. 10 mL per gram of substrate).

-

Addition: Add the

and Iron powder to the solution. The mixture will be a heterogeneous slurry. -

Reaction: Heat to reflux (

) with vigorous magnetic stirring. -

Work-up (Critical Step):

-

Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (3x).

-

Dry organic layer over

and concentrate.[2]

-

-

Yield: Expect 85-95% of a tan/brown solid.

Why this works: The slightly acidic conditions of

Protocol B: Knoevenagel Condensation (C-2 Functionalization)

Objective: Exploit the active methylene group to attach aromatic aldehydes, creating styryl-benzimidazoles (common in anticancer research).[1]

Materials:

-

6-NBAE (1.0 eq)[1]

-

Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)[1]

-

Catalyst: Piperidine (0.2 eq) or catalytic amount.[1]

-

Solvent: Absolute Ethanol.[3]

Procedure:

-

Dissolution: Dissolve 6-NBAE and the aldehyde in absolute ethanol.

-

Catalysis: Add piperidine dropwise.

-

Reflux: Heat the mixture to reflux for 4–8 hours.

-

Observation: Often, the product is less soluble than the starting materials and may begin to precipitate during the reaction.

-

-

Isolation: Cool the reaction mixture to room temperature and then to

(ice bath). -

Filtration: Filter the precipitate. Wash with cold ethanol and then diethyl ether.

-

Purification: Recrystallization from Ethanol/DMF is usually sufficient; column chromatography is rarely needed for this step.

Mechanism: The piperidine acts as a base to deprotonate the C-2 methylene (forming an enolate), which attacks the aldehyde. Subsequent dehydration yields the

Protocol C: Regioselective N-Alkylation

Objective: To lock the tautomer and introduce lipophilicity.

Challenge: Alkylation yields a mixture of 1,6-nitro (desired) and 1,5-nitro isomers. Optimization: Use mild bases to avoid bis-alkylation or ester hydrolysis.

Procedure:

-

Solvent: DMF (Anhydrous).[1]

-

Base:

(1.5 eq).[1] Avoid NaH if ester integrity is a concern, though NaH is faster.[1] -

Electrophile: Alkyl halide (1.1 eq).[1]

-

Condition: Stir at RT for 30 mins, then add electrophile. Heat to

for 4 hours. -

Separation: The isomers usually have distinct Rf values. Use Flash Chromatography (Gradient: 0-50% EtOAc in Hexane).[1]

-

Note: The 1,6-isomer is generally the major product due to steric hindrance patterns, but this must be confirmed via NOE (Nuclear Overhauser Effect) NMR studies.[1]

-

Workflow Visualization

The following diagram outlines the decision logic for processing this intermediate.

Figure 2: Decision matrix for synthesis planning. Path A prioritizes the amine handle, while Path B exploits the acidic methylene.

Troubleshooting & Quality Control

| Issue | Probable Cause | Solution |

| Low Yield in Knoevenagel | Moisture in solvent or old piperidine.[1] | Use dry EtOH and fresh catalyst. Add molecular sieves. |

| Ester Hydrolysis | Base too strong or wet solvent.[1] | Switch from NaOH/KOH to |

| Inseparable Isomers | N-alkylation produced 1,5 and 1,6 mix.[1] | Try changing solvent for column (e.g., DCM/MeOH instead of Hex/EtOAc). Use Preparative HPLC. |

| Product Solubility | Benzimidazoles are crystalline/rigid. | Use DMSO-d6 for NMR.[1] For reactions, use DMF or NMP if EtOH fails to dissolve.[1] |

References

-

Biological Significance: Benzimidazole Derivatives: A Review of Advances in Synthesis and Biological Potential. MDPI, Molecules. 2025.[1]

-

Synthetic Protocol (Nitro Reduction): Selective reduction of nitro compounds to amines. BenchChem Application Notes. [1]

-

Knoevenagel Reactivity: Synthesis and antitumor evaluation of benzimidazole derivatives. Semantic Scholar/ResearchGate.

-

Microwave Assisted Synthesis: Design, synthesis, and bio-evaluation of N-substituted 6-nitro-1H-benzimidazole derivatives. RSC Advances, 2022.[1]

-

General Reactivity: The uses of ethyl 2-(1H-benzimidazol-2-yl)acetate in heterocyclic synthesis.[1] Journal of Chemical Research.[4]

Antitumor and antimicrobial screening of benzimidazole-2-acetate derivatives

An Application Guide for the Biological Evaluation of Benzimidazole-2-Acetate Derivatives

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole ring system, a bicyclic structure formed from the fusion of benzene and imidazole, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, including enzymes and receptors, making it a cornerstone for the development of new therapeutic agents.[1][2] This versatility has led to the successful development of benzimidazole-based drugs with a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties.[3][4][5]

Benzimidazole-2-acetate derivatives are a specific class of these compounds that have garnered significant interest. The synthesis of these molecules can be achieved through various established chemical pathways, often involving the condensation of o-phenylenediamines with dicarboxylic acids or their derivatives.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized screening of these derivatives for two critical therapeutic areas: oncology and infectious diseases. We will detail the rationale, protocols, and data interpretation for robust antitumor and antimicrobial evaluation.

Part 1: Antitumor Activity Screening

Scientific Rationale: Targeting the Hallmarks of Cancer